(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide
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Overview
Description
(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide is a chemical compound with the following structural formula: !Molecular Structure.
Molecular Structure Analysis
The compound consists of a tetrahydrocarbazole ring system, with a but-2-enamide side chain. The Z configuration indicates the geometry around the double bond.
Chemical Reactions Analysis
Detailed studies on chemical reactions involving this compound are scarce. However, it likely participates in typical amide reactions, such as hydrolysis, amidation, and condensation reactions.
Scientific Research Applications
Synthesis and Catalysis
One of the applications involves the synthesis of spirocyclic compounds through regiospecific palladium-catalyzed cyclization reactions. Enamides derived from specific precursors undergo cyclization to yield spirocyclic products with high selectivity and yield, demonstrating the compound's utility in complex organic synthesis and the development of new catalytic methods (Grigg et al., 1989).
Material Science
In materials science, the research on polyamides with pendent carbazole groups highlights the compound's role in creating materials with useful levels of thermal stability and distinct electrochromic properties. These materials exhibit significant color changes upon electrochemical oxidation, indicating their potential in the development of advanced materials for electronic and photonic applications (Hsiao et al., 2013).
Pharmacology and Drug Development
In pharmacology, the compound serves as a precursor in the synthesis of novel broad-spectrum antitumor agents. Through specific reactions, compounds demonstrating curative activity against certain types of leukemia have been developed, indicating the potential for further drug development and therapeutic applications (Stevens et al., 1984).
Safety And Hazards
As of now, there is no specific safety information for this compound. Researchers should exercise caution when handling and working with it.
Future Directions
Future research should focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Investigating its stability under various conditions.
- Assessing its toxicity and safety profile.
Please note that the information provided here is based on available data, and further scientific investigation is essential to fully understand the compound’s properties and potential applications1. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
(Z)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h2,5,8-10,19H,3-4,6-7,11H2,1H3,(H,18,20)/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPABFFASZZZRLF-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)but-2-enamide |
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